molecular formula C13H14Cl2N4O B11458862 6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11458862
M. Wt: 313.18 g/mol
InChI Key: OPDVCUBEXQHKOA-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-[(3,4-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of tert-butyl and dichlorophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-[(3,4-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichloroaniline with tert-butyl isocyanide under controlled conditions to form the intermediate product. This intermediate is then cyclized using appropriate reagents to yield the final triazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3-[(3,4-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-TERT-BUTYL-3-[(3,4-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-[(3,4-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-AMINO-3-TERT-BUTYL-4-(2,6-DICHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Shares structural similarities with the triazine compound.

    tert-Butyl (S)-3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate: Another compound with a dichlorophenyl group and tert-butyl substituent.

Uniqueness

6-TERT-BUTYL-3-[(3,4-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific triazine ring structure and the combination of tert-butyl and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14Cl2N4O

Molecular Weight

313.18 g/mol

IUPAC Name

6-tert-butyl-3-(3,4-dichloroanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H14Cl2N4O/c1-13(2,3)10-11(20)17-12(19-18-10)16-7-4-5-8(14)9(15)6-7/h4-6H,1-3H3,(H2,16,17,19,20)

InChI Key

OPDVCUBEXQHKOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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